molecular formula C21H19N3O2 B11334021 7-methyl-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-methyl-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11334021
M. Wt: 345.4 g/mol
InChI Key: CUFHWQVDBWBXRN-UHFFFAOYSA-N
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Description

7-methyl-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-phenoxyaniline with 7-methyl-7,8-dihydroquinazolin-5(6H)-one under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the phenoxy or amino groups .

Scientific Research Applications

7-methyl-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-methyl-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique structural features and diverse biological activities. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

7-methyl-2-(4-phenoxyanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H19N3O2/c1-14-11-19-18(20(25)12-14)13-22-21(24-19)23-15-7-9-17(10-8-15)26-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,22,23,24)

InChI Key

CUFHWQVDBWBXRN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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